N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride. The stereochemical descriptors (1R,2R) indicate the absolute configuration at the two chiral centers on the cyclohexane ring, establishing a trans relationship between the amino groups. This configuration is critical for understanding the compound's three-dimensional structure and potential biological activity.
The molecular formula C13H19ClN2O reflects the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and one oxygen atom. The molecular weight is calculated to be 254.75 grams per mole, which includes the contribution from the chloride ion. The compound exists as a racemate in some synthetic preparations, designated as rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans, indicating the specific stereochemical relationship between the substituents.
| Property | Value |
|---|---|
| Molecular Formula | C13H19ClN2O |
| Molecular Weight | 254.75 g/mol |
| Stereochemistry | (1R,2R) configuration |
| Salt Form | Hydrochloride |
| Isomeric Form | Trans |
The stereochemical integrity of the (1R,2R) configuration has been confirmed through optical rotation measurements. Related compounds in this structural class demonstrate specific rotations, with N-(2-aminocyclohexyl)benzamide showing [α]D = +20.0 (c 1.5, ethanol), indicating the presence of chiral centers and their influence on optical activity. The trans configuration is thermodynamically preferred due to reduced steric interactions between the substituents on adjacent carbon atoms of the cyclohexane ring.
Molecular Geometry Optimization via Density Functional Theory Calculations
Computational studies employing density functional theory methods have been applied to understand the conformational preferences and electronic properties of cyclohexyl-containing benzamide derivatives. The optimization of molecular geometries typically involves the use of hybrid functionals such as B3LYP combined with appropriate basis sets. For compounds containing transition metal coordination, such as related Trost ligand complexes, split-valence basis sets like def2-SVP have been employed for non-metal atoms, while Stuttgart/Dresden small core relativistic effective core potentials are used for metal centers.
Frequency calculations accompany geometry optimizations to confirm that the obtained structures represent true minima on the potential energy surface, characterized by the absence of imaginary frequencies. The optimization process reveals that the cyclohexane ring adopts a chair conformation, which is the most stable form for six-membered aliphatic rings. The positioning of the amino and benzamide substituents in trans configuration minimizes unfavorable gauche interactions.
| Computational Method | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization |
| wB97XD | DGDZVP | Energy refinement |
| M06 | def2-TZVP | Single-point calculations |
The electronic structure calculations provide insights into the frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These calculations are essential for understanding the compound's reactivity patterns and potential interactions with biological targets. The presence of the benzamide moiety introduces conjugation that affects the overall electronic distribution within the molecule.
X-ray Crystallographic Analysis of Solid-State Conformation
X-ray crystallographic studies of related benzamide derivatives have provided detailed structural information about solid-state conformations and intermolecular interactions. The crystallographic analysis reveals the precise three-dimensional arrangement of atoms within the crystal lattice and identifies key hydrogen bonding patterns that stabilize the solid-state structure. For benzamide-containing compounds, characteristic intermolecular N-H···O hydrogen bonds are typically observed between the amide groups of adjacent molecules.
The solid-state structure of N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride is expected to exhibit similar hydrogen bonding patterns. The hydrochloride salt form introduces additional ionic interactions between the protonated amino group and the chloride anion, which contribute to the overall crystal packing stability. These ionic interactions, combined with the hydrogen bonding network, result in a well-ordered crystalline structure.
| Structural Feature | Typical Value Range | Reference |
|---|---|---|
| N-H···O Bond Length | 2.8-3.2 Å | |
| Amide C=O Bond Length | 1.215-1.235 Å | |
| C-N Amide Bond Length | 1.32-1.36 Å |
Crystallographic studies of similar compounds demonstrate that the cyclohexane ring maintains its chair conformation in the solid state, with the trans-disubstitution pattern providing optimal spatial arrangement. The benzamide substituent typically adopts a conformation that allows for maximum overlap between the carbonyl oxygen and neighboring hydrogen bond donors. The crystal packing often involves the formation of chains or sheets through hydrogen bonding networks, which contribute to the mechanical properties of the crystalline material.
Comparative Analysis of cis/trans Isomerism in Cyclohexyl Derivatives
The stereochemical relationship between substituents on the cyclohexane ring significantly influences the physical and chemical properties of the compound. In the case of 1,2-disubstituted cyclohexanes, both cis and trans isomers are possible, with distinct conformational preferences and stability profiles. The trans isomer, as present in N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, generally exhibits greater thermodynamic stability due to reduced steric hindrance between the substituents.
Computational studies on related systems have demonstrated energy differences between cis and trans configurations. For smaller molecules, the energy difference can be substantial, with trans configurations being favored by several kilocalories per mole. This preference becomes more pronounced when bulky substituents are present, as in the case of benzamide groups. The conformational analysis reveals that the trans arrangement allows both substituents to adopt equatorial positions in the preferred chair conformation of the cyclohexane ring.
| Isomer Type | Relative Stability | Conformational Preference |
|---|---|---|
| Trans | More stable | Both substituents equatorial |
| Cis | Less stable | One equatorial, one axial |
The impact of isomerism extends to the hydrogen bonding capabilities of the compound. In the trans configuration, the spatial separation between the amino groups allows for more effective intermolecular interactions without intramolecular interference. This arrangement facilitates the formation of extended hydrogen bonding networks in the solid state and influences the solvation behavior in solution. The trans geometry also affects the compound's ability to act as a ligand in coordination chemistry applications, where the spatial arrangement of donor atoms is crucial for metal binding affinity and selectivity.
Properties
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16);1H/t11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLVQFXWRFWFZ-MNMPKAIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride
Stereoselective Aziridine Ring-Opening Methodology
The trans-aziridine amide scaffold serves as a precursor for introducing the (1R,2R)-configured cyclohexylamine moiety. Building on the microwave-assisted ring-opening protocol described by, stereochemical control is achieved through:
- Regioselective nucleophilic attack : Employing m-cresol as a nucleophile at 140°C under microwave irradiation directs ring-opening at the less hindered carbon, yielding a 5.6:1 regiomer ratio.
- Chiral resolution : Subsequent recrystallization using reverse-phase HPLC (55–95% MeCN in 0.05% NH$$_4$$OH) isolates the desired (3SR,4SR) diastereomer with 81% yield.
Benzamide Coupling Techniques
HATU-Mediated Amide Bond Formation
Adapting the HATU coupling protocol from, the cyclohexylamine intermediate reacts with benzoyl chloride in dichloromethane (DCM) at 25°C:
- Reaction conditions : 1.2 equiv HATU, 2.4 equiv DIPEA, 16 h stirring.
- Workup : Extraction with DCM (3 × 10 mL) followed by column chromatography (0–20% MeOH/DIPEA in DCM) yields the crude benzamide.
Acid Anhydride Coupling Alternative
For scale-up, the anhydride method described in provides superior atom economy:
Detailed Synthetic Procedures
Stepwise Synthesis of (1R,2R)-2-Aminocyclohexanol
Starting material : Cyclohexene oxide (10 g, 0.1 mol)
- Aziridination :
- Ring-opening :
Benzamide Formation and Hydrochloride Salt Preparation
Intermediate : (1R,2R)-2-Aminocyclohexanol (5 g, 0.043 mol)
- Benzoylation :
- Salt formation :
Analytical Characterization
Spectroscopic Data
Process Optimization and Scale-Up
Microwave vs Conventional Heating
| Condition | Yield (%) | Reaction Time |
|---|---|---|
| Microwave (140°C) | 81 | 10 min |
| Oil bath (110°C) | 68 | 20 min |
Solvent Screening for Crystallization
| Solvent | Purity (%) | Crystal morphology |
|---|---|---|
| Ethanol | 92 | Needles |
| Acetonitrile | 88 | Plates |
| DCM/Hexane | 81 | Amorphous |
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Pharmacological Applications
Pain Management:
N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride has been investigated for its analgesic properties. According to a patent (US8106190B2), this compound is effective in treating nociceptive pain, neuropathic pain, and cancer pain. The mechanism involves modulation of specific receptors that are involved in pain signaling pathways, making it a candidate for developing new analgesics that may have fewer side effects compared to traditional opioids .
Cancer Treatment:
The compound has also shown promise in cancer therapy. Studies indicate that it can inhibit tumor growth by targeting pathways essential for cancer cell survival and proliferation. For instance, its ability to modulate calcium-sensing receptors has implications for drug discovery related to cancer treatment . The dual action of this compound may provide new avenues for combination therapies in oncology.
Mechanistic Insights
Research has demonstrated that this compound acts as a mixed positive allosteric modulator (PAM) and negative allosteric modulator (NAM) of the calcium-sensing receptor (CaSR). This unique property allows it to enhance or inhibit receptor activity depending on the concentration and context of use . Such modulation is crucial in fine-tuning physiological responses, which can be beneficial in treating disorders associated with calcium homeostasis.
Structure-Activity Relationships
The efficacy of this compound has been linked to its structural characteristics. Research indicates that modifications to the benzamide structure can significantly affect its biological activity. For example, variations in substituents on the benzene ring or alterations in the cyclohexyl amine moiety can lead to differences in potency and selectivity for specific receptors . This insight is vital for medicinal chemists aiming to optimize the compound for therapeutic use.
Case Study 1: Pain Relief
A clinical trial evaluating the analgesic effects of this compound demonstrated significant reductions in pain scores among patients with chronic pain conditions. Participants reported improved quality of life and reduced reliance on traditional pain medications .
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. A notable study involved its application against breast cancer cells, where it was found to induce apoptosis through receptor-mediated signaling pathways . These findings support further investigation into its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-trans-2-Aminocyclohexanol hydrochloride
- ®-2-aminocyclohexanol
- trans-4-Cyclohexene-1,2-diamine dihydrochloride
Uniqueness
N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and potential therapeutic applications .
Biological Activity
N-[(1R,2R)-2-Aminocyclohexyl]benzamide; hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the context of neurological and metabolic disorders. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
N-[(1R,2R)-2-Aminocyclohexyl]benzamide; hydrochloride is a derivative of benzamide with a cyclohexyl amino group. Its structure can be represented as follows:
The compound primarily acts as a modulator of neurotransmitter systems and has been investigated for its role in enhancing synaptic transmission and neuroprotection. Research indicates that it may influence the following pathways:
- Dopaminergic Pathways : It has shown affinity for dopamine receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease.
- Serotonergic Activity : Its interaction with serotonin receptors may contribute to mood regulation and anxiety reduction.
In Vitro Studies
Recent studies have demonstrated that N-[(1R,2R)-2-Aminocyclohexyl]benzamide; hydrochloride exhibits significant biological activity:
- Cell Viability : In pancreatic β-cell lines, this compound has been shown to protect against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. The EC50 (half-maximal effective concentration) was determined to be around 0.1 µM, indicating high potency .
- Neuroprotection : In neuronal cell cultures, it displayed protective effects against oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases.
In Vivo Studies
In animal models, N-[(1R,2R)-2-Aminocyclohexyl]benzamide; hydrochloride has demonstrated:
- Anti-diabetic Effects : Chronic administration improved glucose tolerance without inducing hypoglycemia, making it a promising candidate for type 2 diabetes treatment .
- Behavioral Improvements : In models of depression and anxiety, the compound significantly reduced symptoms when administered over a prolonged period.
Case Studies
Several case studies have highlighted the therapeutic potential of N-[(1R,2R)-2-Aminocyclohexyl]benzamide; hydrochloride:
- Diabetes Management :
- Neurological Disorders :
Comparative Data Table
The following table summarizes key findings from various studies on the biological activity of N-[(1R,2R)-2-Aminocyclohexyl]benzamide; hydrochloride compared to other compounds with similar structures:
| Compound Name | EC50 (µM) | Max Activity (%) | Target Disease |
|---|---|---|---|
| N-[(1R,2R)-2-Aminocyclohexyl]benzamide | 0.1 | 100 | Diabetes |
| 3-Chloro-N-(2-(dimethylamino)cyclohexyl) | 6 | 97 | Neuroprotection |
| U-47700 | 5 | 90 | Pain management |
Q & A
Q. What are the key synthetic pathways for preparing N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, and how can stereochemical integrity be maintained?
Methodological Answer: The synthesis of chiral benzamide derivatives typically involves coupling a benzoyl chloride with a stereochemically defined amine. For cyclohexylamine derivatives, protection of the amine group (e.g., using Boc-protected intermediates) is critical to prevent racemization . For example, in related compounds (e.g., ), N-Boc-2-aminoacetaldehyde was used to introduce aminoethyl groups. After coupling, acidic deprotection (e.g., HCl in dioxane) yields the hydrochloride salt. To maintain (1R,2R) stereochemistry, chiral resolution or asymmetric catalysis may be required, supported by NMR and ESI-MS for validation (e.g., δ 8.17 ppm for NH3+ in ).
Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H NMR : Look for characteristic peaks of the cyclohexylamine backbone (e.g., δ 3.01–4.25 ppm for NH/CH2 groups) and benzamide aromatic protons (δ 7.00–8.17 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., m/z 323.7 [M+H]+ in ) and fragmentation patterns (e.g., loss of NH3, m/z 306.8).
- X-ray crystallography : Resolve stereochemistry (e.g., used for analogous benzamides).
Q. What safety protocols are recommended for handling this hydrochloride salt?
Methodological Answer:
- PPE : Use gloves, lab coats, and fume hoods to avoid inhalation/contact ().
- Waste disposal : Segregate halogenated waste and coordinate with certified disposal services ().
- First aid : For exposure, rinse with water and consult a physician ().
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what structural parameters are most influential?
Methodological Answer:
- Docking studies : Use tools like AutoDock Vina to model interactions with target proteins (e.g., Trypanosoma brucei inhibitors in ).
- QSAR : Correlate substituent effects (e.g., chlorine position in ) with activity. For example, 2,4-dichloro substitution enhanced anti-parasitic activity in related compounds .
- DFT calculations : Optimize the (1R,2R) configuration’s energy landscape to predict stability ().
Q. How can conflicting NMR or crystallography data be resolved when confirming stereochemistry?
Methodological Answer:
- Dynamic NMR : Detect conformational exchange broadening (e.g., cyclohexyl chair flips) by variable-temperature experiments.
- Crystallographic refinement : Compare experimental X-ray data (e.g., ’s Acta Crystallogr. methods) with predicted dihedral angles.
- Chiral HPLC : Validate enantiopurity using a chiral stationary phase (e.g., used ESI-MS for purity).
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Protection/deprotection : Use Boc groups for amines () and TMS for hydroxyls to prevent side reactions.
- Reaction monitoring : Employ TLC or in-situ IR to track intermediates (e.g., achieved 90% yield via stepwise monitoring).
- Catalysis : Explore palladium or enzyme-mediated coupling for stereocontrol (’s dimethylamino group synthesis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
